molecular formula C10H10BrNO B6194400 3-methylquinolin-6-ol hydrobromide CAS No. 2680528-25-8

3-methylquinolin-6-ol hydrobromide

Cat. No.: B6194400
CAS No.: 2680528-25-8
M. Wt: 240.10 g/mol
InChI Key: WBRPRLHQAMFOMQ-UHFFFAOYSA-N
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Description

3-Methylquinolin-6-ol hydrobromide is a chemical compound with the molecular formula C10H9NO . It is offered as a solid and is characterized by a molecular weight of 159.18 g/mol for the free base form . As a substituted quinoline, it serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Compounds within the quinolinol class are of significant interest for the development of novel pharmacologically active molecules. Researchers utilize this and related brominated quinoline derivatives, such as 3-bromoquinolin-6-ols, as key intermediates in Skraup-type synthesis and other routes to access more complex heterocyclic structures . Handling should be performed with care as related hydroxyquinolines are known to be irritating to the eyes, respiratory system, and skin . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2680528-25-8

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

3-methylquinolin-6-ol;hydrobromide

InChI

InChI=1S/C10H9NO.BrH/c1-7-4-8-5-9(12)2-3-10(8)11-6-7;/h2-6,12H,1H3;1H

InChI Key

WBRPRLHQAMFOMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)O)N=C1.Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Methylquinolin 6 Ol Hydrobromide and Its Analogues

Classical and Contemporary Synthetic Routes to 3-Methylquinolin-6-ol Hydrobromide

Classical methods for quinoline (B57606) synthesis remain relevant due to their reliability and scalability. These are often complemented by contemporary modifications that improve yield, regioselectivity, and substrate scope.

The Skraup synthesis is a venerable and direct method for constructing the quinoline ring system. wikipedia.org In its archetypal form, the reaction involves heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) corresponding to the aniline used. wikipedia.org The reaction proceeds through a series of steps initiated by the dehydration of glycerol to acrolein. The aniline then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and dehydrogenation to yield the quinoline core. wikipedia.org

To synthesize a 3-methylquinoline (B29099) derivative via a Skraup-type reaction, a modification known as the Doebner-von Miller reaction is typically employed. This variation uses an α,β-unsaturated aldehyde or ketone. For 3-methylquinoline, crotonaldehyde (B89634) would react with an appropriate aniline. In the case of 3-methylquinolin-6-ol, the starting material would be p-aminophenol.

Reaction Scheme: Doebner-von Miller Reaction for 3-Methylquinolin-6-ol

p-aminophenol + Crotonaldehyde --(Acid catalyst, Oxidizing agent)--> 3-methylquinolin-6-ol

The reaction is known for its often harsh conditions and potential for violent side reactions, necessitating careful control. wikipedia.org Ferrous sulfate (B86663) is commonly added to moderate the reaction's exothermicity. wikipedia.org Modifications often focus on using milder acids or alternative oxidizing agents like arsenic acid or iron(III) chloride to improve safety and yields.

The formation of a hydrobromide salt is a standard procedure for the purification and stabilization of amine-containing compounds like quinolines. The basic nitrogen atom of the quinoline ring readily reacts with hydrobromic acid (HBr) to form a stable, crystalline salt.

This process can be achieved by treating a solution of the free base (3-methylquinolin-6-ol) in a suitable organic solvent, such as ethanol (B145695) or diethyl ether, with a solution of HBr. The resulting hydrobromide salt typically precipitates out of the solution and can be collected by filtration.

During the synthesis of quinolines, particularly through halogenation reactions, hydrohalide salts can form in situ. For instance, when using bromine (Br₂) as a reagent, hydrogen bromide (HBr) is often generated as a byproduct, which can lead to the formation of a quinoline hydrobromide salt. acgpubs.orgresearchgate.net

Purification of the hydrobromide salt is generally accomplished through recrystallization. The choice of solvent is critical and is determined empirically to find a system where the salt has high solubility at elevated temperatures but low solubility at cooler temperatures. Common solvent systems include ethanol, methanol, or mixtures like ethanol/ether. The purity of the resulting crystals can be assessed using techniques such as melting point determination and spectroscopic analysis (NMR, IR).

Achieving regioselectivity, particularly the placement of a hydroxyl group at the C-6 position of the quinoline ring, is a critical challenge in synthesis. The substitution pattern is largely dictated by the choice of the starting aniline derivative and the reaction mechanism.

For Skraup-type syntheses, the use of p-aminophenol as the aniline component directly leads to the formation of a 6-hydroxyquinoline (B46185). The directing effects of the amino and hydroxyl groups on the starting benzene (B151609) ring guide the cyclization to the desired position.

Other methods have been developed to introduce the hydroxyl group or a precursor at the 6-position with high selectivity. For example, intramolecular Friedel-Crafts reactions can be employed. The synthesis of 6-hydroxy-2(1H)-quinolinone, a related structure, has been achieved from p-anisidine (B42471) and cinnamoyl chloride, where the methoxy (B1213986) group directs the cyclization and is later cleaved to reveal the hydroxyl group. google.com

Modern synthetic strategies often rely on transition-metal-catalyzed reactions, which can offer superior regiocontrol. However, even in classical approaches, careful selection of precursors is paramount.

Starting MaterialReaction TypeKey ReagentResulting Quinoline SystemReference
p-aminophenolDoebner-von MillerCrotonaldehyde6-hydroxy-3-methylquinoline wikipedia.org
p-anisidineFriedel-Crafts Acylation/CyclizationCinnamoyl chloride6-methoxy-2(1H)-quinolinone google.com
4-tert-butoxyanilineAmidation/Cyclizationtrans-β-arylmethyl acrylate6-tert-butoxy-2(1H)-quinolinone google.com

While 3-methylquinolin-6-ol itself is achiral, the synthesis of its analogues or more complex derivatives often requires control over stereochemistry. Stereochemical control in organic synthesis can be exerted by the substrate, reagents, or catalysts. acs.orgyoutube.com

In the context of substituted quinolines, stereocenters might be introduced in side chains attached to the quinoline core. The strategies to control the stereochemical outcome include:

Substrate Control: A pre-existing stereocenter in the starting material can direct the formation of a new stereocenter. youtube.com For instance, if a chiral side chain is present on the aniline precursor, it can influence the stereochemistry of subsequent reactions.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation. youtube.com After the reaction, the auxiliary is removed. This is a powerful method for inducing chirality.

Catalyst Control: Chiral catalysts, including enzymes or chiral metal complexes, can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over another. The absolute configuration of chiral quinoline alkaloids, for example, has been determined and can be targeted through asymmetric synthesis. rsc.org

The use of silicon-containing compounds is one example of a strategy that can influence stereochemistry, where the bulky silyl (B83357) group can direct the approach of reagents. acs.org

Advanced Approaches in this compound Synthesis

Modern synthetic chemistry offers powerful tools for the construction of complex heterocyclic systems like quinolines. Palladium-catalyzed reactions, in particular, have become indispensable for their efficiency, mild reaction conditions, and functional group tolerance.

Palladium-catalyzed reactions provide versatile and efficient pathways for forming the carbon-carbon and carbon-nitrogen bonds necessary for the quinoline scaffold. nih.gov These methods often allow for the assembly of highly substituted quinolines that are difficult to access through classical routes.

Key palladium-catalyzed strategies include:

Heck Reaction: The intramolecular Heck reaction is a powerful tool for cyclization. For instance, the synthesis of 6-hydroxy-2(1H)-quinolinone has been achieved using an intramolecular Heck reaction as a key step, though the cost of the palladium catalyst can be a limitation. google.com

Suzuki and Sonogashira Couplings: These cross-coupling reactions are widely used to build molecular complexity. For example, a Sonogashira coupling can be used to introduce an alkyne, which then undergoes an intramolecular cyclization to form the quinolone ring. nih.gov Similarly, one-pot Suzuki-Miyaura coupling followed by direct arylation has been used to create complex fused quinoline systems. acs.org

C-H Activation/Functionalization: This modern approach involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov Palladium catalysts can mediate the intramolecular coupling of an aromatic C-H bond with an olefinic C-H bond (an oxidative Mizoroki-Heck reaction) to form the quinoline ring. nih.gov This atom-economical approach is a significant advance over traditional methods. Palladium-catalyzed C-H activation/annulation has also been used with N-methoxy benzamides and allenoic acid esters to produce isoquinolinones with excellent regioselectivity. mdpi.com

Reaction TypeDescriptionCatalyst ExampleApplication in Quinoline SynthesisReference
Dehydrogenative CouplingIntramolecular C-H alkenylation to form the quinoline scaffold.Pd(OAc)₂Direct construction of quinoline core from unsaturated amides. nih.gov
Heck ReactionIntramolecular coupling of a vinyl group and an aryl halide.Pd(OAc)₂Cyclization to form quinolin-2(1H)-ones. nih.gov
Sonogashira ReactionCoupling of a terminal alkyne with an aryl halide, followed by cyclization.Pd catalystSynthesis of 3,4-disubstituted quinolin-2(1H)-ones. nih.gov
Buchwald-Hartwig ReactionC-N bond formation followed by tandem cyclodehydration.Pd₂(dba)₃Synthesis of quinolin-2(1H)-ones from N-hydroxyamides. nih.gov
C-H Activation/AnnulationDirect functionalization of C-H bonds to build the heterocyclic ring.Pd(CH₃CN)₂Cl₂Synthesis of substituted isoquinolinones. mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. bldpharm.comnih.gov This technology is particularly applicable to the synthesis of heterocyclic compounds like quinolines.

The construction of the quinoline ring system, for instance via the Skraup synthesis, can be effectively accelerated under microwave irradiation. The classical Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. A microwave-assisted approach can drastically shorten the reaction time from hours to minutes. For example, the synthesis of 7-amino-8-methylquinoline from 2,6-diaminotoluene (B122827) was achieved with an important decrease in reaction time when using microwave heating compared to the conventional method.

Similarly, multicomponent reactions to form functionalized quinolines are well-suited for microwave assistance. A catalyst-free, one-pot, three-component protocol to synthesize pyridines and pyrimidines fused with a quinoline pharmacophore was developed using microwave irradiation at 150 °C for just 8 minutes, affording good isolated yields of 68–82%. nih.gov This reaction proceeds through a sequence of aldol (B89426) condensation, Michael addition, and intramolecular addition. nih.gov Other microwave-assisted syntheses of quinoline derivatives have been reported, such as the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides, which yielded the desired products in excellent yields (89–98%) within 3–5 minutes. nih.gov

The benefits of microwave-assisted synthesis over conventional heating are clearly demonstrated in various preparations of quinoline and phenothiazine (B1677639) derivatives. The following table provides a comparison for the synthesis of 7-amino-8-methylquinoline.

CompoundMethodTemperature (°C)Time (min)Yield (%)
7-Amino-8-methylquinolineConventional Heating12924036
7-Amino-8-methylquinolineMicrowave Irradiation12912034
Table comparing conventional and microwave-assisted synthesis for a quinoline derivative. Data sourced from .

While the yield was not improved in this specific instance, the reaction time was halved, showcasing the efficiency of microwave heating. This acceleration is a common feature, making microwave synthesis a preferred method for rapid library synthesis and methodology development in medicinal chemistry. bldpharm.com

Flow Chemistry Applications in Quinoline Derivatization

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers significant advantages in terms of safety, scalability, reaction control, and efficiency over traditional batch processing. researchgate.net This technology has been successfully applied to the synthesis of quinoline derivatives, providing greener and more efficient routes. acs.org

A prime example is the application of flow chemistry to the Doebner-Miller reaction for producing 2-methylquinoline (B7769805) derivatives. acs.org This approach uses sulfuric acid as a catalyst in water under continuous flow conditions, representing a rapid and green route to these compounds with yields ranging from 39-91%. acs.org The ability to perform reactions in water and scale up production by extending operation time makes this an industrially attractive method.

Flow chemistry is not limited to a single type of reaction and has been used for various transformations relevant to quinoline synthesis, including:

Nucleophilic Aromatic Substitution (SNAr): Commonly used to install amine functionalities on aromatic rings. acs.org

Metal Catalysis: For a wide range of bond-forming processes. acs.org

Crystallization: For integrated purification and isolation of products. acs.org

The development of continuous flow methods is a rapidly growing area, tackling challenges presented by complex targets like natural products. acs.org It allows for the safe use of hazardous reagents and reaction conditions that might be difficult to control in large-scale batch reactors. researchgate.net The integration of multiple steps, including reaction, quenching, and extraction, into a single continuous process has been demonstrated, further enhancing efficiency. researchgate.net

Quinoline SynthesisReaction TypeConditionsKey Advantages
2-MethylquinolinesDoebner-MillerContinuous flow, H₂SO₄, waterRapid, green, scalable, high yields (39-91%) acs.org
1,3,4-OxadiazolesOxidative CyclizationHeated packed-bed reactor, K₂CO₃, DMSOShort residence times (10 min), high yields (up to 93%), scalable researchgate.net
Data table summarizing examples of flow chemistry applications in heterocycle synthesis.

Precursor and Intermediate Chemistry of this compound

The specific arrangement of substituents on the quinoline ring of this compound necessitates careful selection of starting materials and synthetic strategy. The chemistry of the precursors, particularly anilines and carbonyl compounds, is fundamental to the construction of the core heterocycle.

The Skraup synthesis is a classic method for preparing quinolines, involving the reaction of an aniline with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent. researchgate.netmdpi.comacgpubs.org The reaction proceeds through the dehydration of glycerol to acrolein (propenal), which then undergoes a Michael-type addition with the aniline. mdpi.com Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring system. mdpi.com

To obtain a 3-methylquinoline derivative, a modified approach using a different carbonyl precursor is required. Instead of acrolein, which leads to an unsubstituted position 3, a substituted α,β-unsaturated aldehyde or ketone is necessary. For the synthesis of 3-methylquinolines, crotonaldehyde (but-2-enal) is a suitable precursor in a Doebner-von Miller type reaction, which is a variation of the Skraup synthesis.

The general reaction sequence can be summarized as:

Formation of α,β-Unsaturated Carbonyl: Dehydration of glycerol or use of a substituted propenal like crotonaldehyde.

Michael Addition: The aniline adds to the α,β-unsaturated carbonyl compound.

Cyclization: Acid-catalyzed intramolecular electrophilic substitution onto the benzene ring.

Dehydration & Oxidation: Formation of the aromatic quinoline ring.

While specific literature on the use of 3-bromo-8-methylquinolin-6-ol (B2729623) as a building block is not extensively detailed, the utility of halogenated quinolines in synthetic chemistry is well-established. A bromine atom on the quinoline scaffold, such as in the hypothetical intermediate 3-bromo-8-methylquinolin-6-ol, serves as a versatile functional handle for introducing a wide array of substituents through various chemical transformations.

Halogen-containing quinolines are of particular interest because the halogen atom can be crucial for biological activity and provides a site for further structural modification. The bromine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) and a key participant in transition metal-catalyzed cross-coupling reactions.

Key reactions involving bromoquinolines include:

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, to introduce new functional groups. For example, 4-chloro-8-methylquinolin-2(1H)-one has been shown to undergo nucleophilic substitution with thiols, hydrazine, and sodium azide. acgpubs.org

Cross-Coupling Reactions: Bromoquinolines are ideal substrates for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of aryl, alkyl, alkynyl, and amino groups to the quinoline core.

Reduction: The bromine atom can be removed (reductive dehalogenation) to yield the corresponding debrominated quinoline. researchgate.net

The synthesis of halo-quinolinones from inexpensive haloanilines has been demonstrated on a large scale, with subsequent functionalization of the iodo- and bromo-derivatives to produce quinolines with diverse functional groups. researchgate.net This underscores the role of haloquinolines as pivotal intermediates in the synthesis of complex, medicinally relevant molecules. Therefore, a compound like 3-bromo-8-methylquinolin-6-ol would be a highly valuable intermediate for creating a library of 3-substituted quinoline-6-ol derivatives for structure-activity relationship (SAR) studies.

Derivatization and Functionalization Strategies of 3 Methylquinolin 6 Ol Hydrobromide

Post-Synthetic Modification of the Hydroxyl Group

The hydroxyl group at the 6-position of the quinoline (B57606) ring is a prime site for post-synthetic modification, enabling the introduction of a wide array of functional groups through established chemical transformations.

The phenolic hydroxyl group of 3-methylquinolin-6-ol can readily undergo etherification and esterification reactions. These transformations are fundamental in medicinal chemistry for altering a molecule's lipophilicity, metabolic stability, and receptor-binding interactions.

Etherification: The formation of an ether linkage typically involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl or aryl halide. Common reagents and conditions for this transformation are summarized in the table below.

Table 1: Representative Conditions for Etherification of Hydroxyquinolines

Reagent System Reaction Type Potential Product from 3-Methylquinolin-6-ol
Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) Williamson Ether Synthesis 6-Methoxy-3-methylquinoline

Esterification: Ester derivatives can be synthesized by reacting the hydroxyl group with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. These reactions are often catalyzed by an acid or facilitated by a coupling agent.

Table 2: Representative Conditions for Esterification of Hydroxyquinolines

Reagent System Reaction Type Potential Product from 3-Methylquinolin-6-ol
Acetic anhydride, Base (e.g., Pyridine) Acylation 3-Methylquinolin-6-yl acetate (B1210297)
Benzoyl chloride, Base (e.g., Triethylamine) Acylation 3-Methylquinolin-6-yl benzoate

The Mitsunobu reaction is a powerful tool for the alkylation of acidic nucleophiles, such as the phenolic hydroxyl group of 3-methylquinolin-6-ol, with a primary or secondary alcohol. rsc.org This reaction proceeds under mild, neutral conditions and involves a redox condensation using a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.orgresearchgate.net

The mechanism involves the activation of the alcohol by the Mitsunobu reagents to form an alkoxyphosphonium salt. rsc.org The deprotonated quinolinol then acts as a nucleophile, displacing triphenylphosphine oxide in a bimolecular nucleophilic substitution (Sₙ2) reaction. rsc.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, if applicable. rsc.org

However, when applied to quinolinols, the Mitsunobu reaction can sometimes lead to a mixture of O-alkylated and N-alkylated products. researchgate.net The regioselectivity is influenced by factors such as the position of the hydroxyl group, the solvent, and the specific reagents used. researchgate.net For 6-hydroxyquinolines, O-alkylation is generally the major pathway, but the potential for competing reaction at the quinoline nitrogen must be considered. researchgate.net

Table 3: Mitsunobu Reaction on Quinolinols

Reactants Reagents Potential Product(s) from 3-Methylquinolin-6-ol

C-H Functionalization of the Quinoline Ring System

Direct functionalization of the carbon-hydrogen bonds of the quinoline core is an efficient and atom-economical strategy for synthesizing substituted derivatives. acs.orgmdpi.com

The quinoline ring system is composed of two fused aromatic rings: a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. numberanalytics.comreddit.com Consequently, electrophilic aromatic substitution (EAS) on the unsubstituted quinoline nucleus preferentially occurs on the more electron-rich benzene ring. numberanalytics.comquimicaorganica.org

The preferred positions for electrophilic attack are C5 and C8. numberanalytics.comquimicaorganica.org This regioselectivity is governed by the stability of the resulting carbocation intermediate (the sigma complex), where attack at C5 or C8 allows the positive charge to be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

In the case of 3-methylquinolin-6-ol, the existing substituents will influence the EAS pattern. The hydroxyl group at C6 is a powerful activating, ortho-, para-directing group. The methyl group at C3 is a weakly activating, ortho-, para-directing group. Therefore, electrophilic substitution is strongly directed to the positions ortho and para to the hydroxyl group, namely C5 and C7.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-Methylquinolin-6-ol

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃/H₂SO₄ 5-Nitro-3-methylquinolin-6-ol and/or 7-Nitro-3-methylquinolin-6-ol
Halogenation Br₂/FeBr₃ 5-Bromo-3-methylquinolin-6-ol and/or 7-Bromo-3-methylquinolin-6-ol

Transition-metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct and site-selective functionalization of heterocycles like quinoline. acs.orgmdpi.comacs.org These methods provide access to derivatives that are often difficult to prepare using classical methods. A variety of transition metals, including palladium (Pd), rhodium (Rh), copper (Cu), and cobalt (Co), have been employed. mdpi.comfrontiersin.org

The site-selectivity of these reactions can be controlled by several factors:

Inherent Reactivity: In the absence of a directing group, functionalization often occurs at the C2 position of the quinoline ring.

Directing Groups: A coordinating group on the quinoline scaffold can direct the metal catalyst to a specific C-H bond, often in an ortho-position. acs.org The nitrogen atom of the quinoline ring itself can act as a directing group, facilitating functionalization at the C8 position by forming a stable five-membered metallacyclic intermediate. acs.orgnih.gov

N-Oxide Strategy: Conversion of the quinoline nitrogen to an N-oxide enhances the reactivity of the ring system and can serve as an effective directing group for C-H functionalization, particularly at the C2 and C8 positions. mdpi.comnih.gov The N-oxide can be readily reduced back to the parent quinoline after the desired modification has been installed. mdpi.com

For 3-methylquinolin-6-ol, metal-catalyzed C-H activation could potentially be directed to various positions. For example, palladium-catalyzed reactions could target the C2 position, while chelation control involving the quinoline nitrogen could direct functionalization to the C8 position. The hydroxyl group at C6 could also potentially direct reactions to the C5 or C7 positions.

Table 5: Examples of Metal-Catalyzed C-H Functionalization on Quinoline Scaffolds

Reaction Type Catalyst System Position(s) Functionalized
Arylation Pd(OAc)₂, Ligand, Oxidant C2, C8
Alkenylation Pd(OAc)₂, Ligand, Base C2
Amination Cu(II) catalyst, Amine source C8 (via N-oxide)

Modifications at the Nitrogen Heteroatom

The nitrogen atom in the quinoline ring is a key site for modifications that can alter the electronic properties and reactivity of the entire molecule.

N-Alkylation and Quaternization: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, reacting with alkyl halides to form N-alkyl quinolinium salts. These salts are more susceptible to nucleophilic attack and reduction. The formation of these salts can improve the solubility and bioavailability of certain compounds. researchgate.net

N-Oxide Formation: The nitrogen can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide to form the corresponding quinoline N-oxide. As mentioned, quinoline N-oxides are valuable synthetic intermediates. mdpi.comresearchgate.net The N-oxide moiety acts as a directing group for C-H functionalization and can be easily removed by reduction with reagents like PCl₃. mdpi.com

Dearomatization Reactions: Activation of the quinoline nucleus, often by N-acylation or N-alkylation to form a quinolinium ion, renders the heterocyclic ring susceptible to dearomatization reactions. rsc.org These reactions, which can involve nucleophilic addition or cycloadditions, disrupt the aromatic system to create partially or fully saturated heterocyclic structures, significantly increasing the three-dimensional complexity of the scaffold. rsc.orgacs.org For instance, activated quinolines can react with various nucleophiles at the C2 and C4 positions. rsc.org

Development of Chemical Libraries Based on 3-Methylquinolin-6-ol Scaffold

The construction of chemical libraries around the 3-methylquinolin-6-ol scaffold is a systematic process aimed at exploring the chemical space around this core structure. nih.gov This exploration is crucial for identifying novel compounds with potential therapeutic applications. The design of these libraries can follow two principal strategies: diversity-oriented synthesis (DOS) for broad screening or focused library design for specific biological targets. nih.govnih.gov

Diversity-oriented synthesis (DOS) aims to generate a collection of structurally diverse molecules from a common starting material, thereby covering a broad area of chemical space. nih.gov For the 3-methylquinolin-6-ol scaffold, a DOS approach would involve a series of reactions that introduce a wide range of chemical functionalities at multiple positions on the quinoline core.

The primary points of diversification on the 3-methylquinolin-6-ol scaffold in a DOS strategy would be the hydroxyl and methyl groups, as well as the aromatic backbone. For instance, the hydroxyl group at the 6-position can be converted into ethers, esters, or carbamates. The methyl group at the 3-position can undergo oxidation to an aldehyde or carboxylic acid, which can then be used in a variety of subsequent reactions, such as reductive amination or amide bond formation. Additionally, electrophilic aromatic substitution reactions could introduce substituents like halogens, nitro groups, or acyl groups onto the quinoline ring system.

A representative DOS library originating from 3-methylquinolin-6-ol could be synthesized through a multi-step reaction sequence where each step introduces a new element of diversity.

Table 1: Representative Diversity-Oriented Synthesis (DOS) Library from 3-Methylquinolin-6-ol

Compound IDR1 (at 6-position)R2 (at 3-position)R3 (at 8-position)
DOS-001 -OCH3-CH2NH(CH2)2OH-H
DOS-002 -OCOCH3-CHO-Br
DOS-003 -O(CH2)2N(CH3)2-COOH-NO2
DOS-004 -OH-CH2-piperidine-Cl
DOS-005 -OCONHPh-CH3-I

This table illustrates a hypothetical set of compounds that could be generated through a DOS approach, showcasing the structural diversity achievable from the 3-methylquinolin-6-ol scaffold.

In contrast to the broad exploration of DOS, focused library design aims to create a collection of compounds that are specifically tailored to interact with a particular biological target or family of targets. nih.gov This approach is often guided by the known structure of the target's binding site or by the structure-activity relationships (SAR) of known ligands. nih.gov

For the 3-methylquinolin-6-ol scaffold, a focused library might be designed to target a specific enzyme class, such as kinases or proteases, or a particular receptor type. For example, if targeting a kinase, the library design would focus on incorporating functionalities known to interact with the ATP-binding site. This could involve the synthesis of a series of amides or ureas at a specific position on the quinoline ring.

For instance, a focused library targeting a hypothetical protein kinase could be developed by functionalizing the 6-hydroxyl group with a variety of small, hydrogen-bonding moieties, while systematically varying the substituent at the 4-position of the quinoline ring, a position known to be important for the activity of some quinoline-based inhibitors.

Table 2: Focused Library of 3-Methylquinolin-6-ol Derivatives for a Hypothetical Kinase Target

Compound IDR1 (at 6-position)R2 (at 4-position)Biological Activity (IC50, µM)
FOC-001 -OH-H>100
FOC-002 -OCH3-H50.2
FOC-003 -OH-NH215.8
FOC-004 -OCH3-NH25.1
FOC-005 -OH-NH(CH3)22.4
FOC-006 -OCH3-NH(CH3)8.9

This table presents a hypothetical focused library designed to probe the structure-activity relationship for a specific biological target. The data illustrates how systematic modifications can lead to improvements in biological activity.

The development of both diverse and focused chemical libraries from the 3-methylquinolin-6-ol hydrobromide scaffold represents a powerful strategy in modern drug discovery, enabling the systematic exploration of chemical space and the rational design of novel bioactive molecules.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography of 3-Methylquinolin-6-ol Hydrobromide and its Complexeslibretexts.orgtsijournals.com

The process of single crystal X-ray diffraction begins with the growth of a high-quality single crystal of the target compound, which is a critical and often challenging step. For a salt-like this compound, slow evaporation of a suitable solvent is a common crystallization technique. nih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector as the crystal is rotated. researchgate.net This raw data is then processed to determine the unit cell dimensions—the fundamental repeating unit of the crystal lattice.

The structure is then solved using computational methods, such as direct methods or the Patterson function, often employing software packages like SHELXS. nih.gov This initial solution provides a preliminary model of the electron density distribution, from which the positions of the atoms can be inferred. The model is subsequently refined using full-matrix least-squares techniques with software like SHELXL, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. nih.gov The presence of the heavy bromide ion in the structure is advantageous for the initial phase determination.

Table 1: Typical Parameters for Single Crystal X-ray Data Collection and Refinement

Parameter Typical Value / Description
Diffractometer Bruker APEX-II CCD or similar
Radiation Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) nih.gov
Temperature Typically low temperature (e.g., 100 K or 173 K) to reduce thermal motion nih.govresearchgate.net
Crystal System To be determined (e.g., Monoclinic, Orthorhombic) nih.govnih.gov
Space Group To be determined (e.g., P2₁/c, P-1) nih.govresearchgate.net
Data Collection Omega and phi scans
Structure Solution Direct Methods (e.g., SHELXS) nih.gov
Refinement Method Full-matrix least-squares on F² (e.g., SHELXL) nih.gov

The crystal structure of this compound is stabilized by a network of intermolecular interactions. The protonated quinoline (B57606) nitrogen and the hydroxyl group are strong hydrogen bond donors, while the bromide anion is a primary hydrogen bond acceptor. cardiff.ac.uk This leads to the formation of robust N⁺-H···Br⁻ and O-H···Br⁻ hydrogen bonds, which are key in defining the primary structural motifs.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor
Hydrogen Bond N⁺-H (Quinolinium) Br⁻
Hydrogen Bond O-H (Phenolic) Br⁻
Hydrogen Bond O-H (Phenolic) O (Phenolic)
π-π Stacking Quinoline Ring Quinoline Ring
C-H···π Interaction C-H (Methyl, Aromatic) Quinoline Ring

Since this compound is achiral, it does not have an absolute configuration to be determined. However, if a chiral center were present, X-ray crystallography would be the definitive method for its determination. This is particularly effective due to the presence of the bromine atom. When X-rays interact with a non-centrosymmetric crystal containing a heavy atom, a phenomenon known as anomalous dispersion occurs. nih.gov This results in small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical.

By carefully measuring these differences (Bijvoet pair analysis), the absolute configuration of the molecule can be determined unambiguously. nih.gov The Flack parameter is a critical value calculated during refinement that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for the correct enantiomer confirms the assignment. nih.gov

Spectroscopic Investigations for Advanced Structural Insights

While crystallography provides a static picture of the solid state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR, Raman) offer invaluable information about the molecular structure and conformation in solution, as well as confirming the presence of specific functional groups.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A full suite of NMR experiments would be used to characterize this compound.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad signal for the phenolic OH proton.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show ten signals corresponding to the ten carbon atoms in the molecule. ruc.dk The chemical shifts would differentiate between the sp²-hybridized aromatic carbons and the sp³-hybridized methyl carbon.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton and confirming the substitution pattern. researchgate.netmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, regardless of whether they are bonded. This is particularly useful for conformational analysis, for instance, to determine the preferred orientation of the methyl group relative to the rest of the molecule. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C2 ~8.7 ~145
C3 - ~130
C4 ~7.8 ~138
C5 ~7.4 ~122
C6 - ~155
C7 ~7.1 ~118
C8 ~7.6 ~130
C4a - ~128
C8a - ~148

Note: These are predicted values based on analogous structures and may vary from experimental results.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has a characteristic set of vibrational frequencies, making these methods excellent for functional group identification. docbrown.info

For this compound, the IR spectrum would be expected to show:

A very broad and strong absorption band in the region of 3400-2500 cm⁻¹, characteristic of the O-H stretch of the phenol (B47542) and the N⁺-H stretch of the quinolinium ion, both involved in strong hydrogen bonding.

Sharp peaks between 3100-3000 cm⁻¹ corresponding to aromatic C-H stretching vibrations.

Peaks from 1620-1450 cm⁻¹ due to the C=C and C=N stretching vibrations within the quinoline aromatic system.

Bands corresponding to the in-plane and out-of-plane C-H bending vibrations.

Vibrations associated with the methyl group, including symmetric and asymmetric C-H stretches and bends.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system, which are often weak in the IR spectrum. nih.gov Comparing experimental spectra with those calculated using computational methods like Density Functional Theory (DFT) can aid in assigning specific vibrational modes and can also be used to study conformational isomers. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Stretching O-H (Phenol, H-bonded) 3400 - 3200 (Broad)
Stretching N⁺-H (Quinolinium, H-bonded) 3200 - 2500 (Broad)
Stretching C-H (Aromatic) 3100 - 3000
Stretching C-H (Methyl) 2980 - 2870
Stretching C=C, C=N (Aromatic Ring) 1620 - 1450
Bending C-H (Methyl) 1460 - 1375

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for probing the electronic structure of conjugated systems like the quinoline core in this compound. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π) to higher energy orbitals (π*). The wavelengths and intensities of these absorptions are characteristic of the molecule's electronic makeup and extent of conjugation.

The UV-Vis spectrum of quinoline and its derivatives is characterized by several absorption bands, typically labeled as α, p, and β bands, corresponding to π → π* transitions. The positions and intensities of these bands are sensitive to the nature and position of substituents on the quinoline ring system.

Detailed Research Findings:

The protonation of the quinoline nitrogen to form the hydrobromide salt would likely lead to further shifts in the absorption bands. Protonation can alter the energy levels of the molecular orbitals, often resulting in a bathochromic shift of the p-band and a hypsochromic (blue) shift of the α-band in quinolinium salts compared to the free base.

A hypothetical UV-Vis absorption data table for this compound in a polar solvent like ethanol (B145695), based on known effects of similar substituents on the quinoline chromophore, is presented below.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

Absorption Band λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Electronic Transition
α-band ~ 280-290 ~ 3,000 - 5,000 π → π*
p-band ~ 320-340 ~ 5,000 - 8,000 π → π*

Note: The data in this table is illustrative and based on the analysis of related quinoline derivatives. Actual experimental values may vary.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Research

Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are indispensable for the stereochemical analysis of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. For a molecule to be chiroptically active, it must be chiral, meaning it is non-superimposable on its mirror image.

The core structure of 3-methylquinolin-6-ol is achiral. The quinoline ring system is planar, and neither the methyl nor the hydroxyl substituent, in this case, creates a stereocenter. Therefore, this compound in its ground state is achiral and would not be expected to exhibit an ECD or VCD spectrum.

Detailed Research Findings:

As this compound is an achiral molecule, no experimental or computational studies on its chiroptical properties are found in the literature, which is consistent with theoretical principles. A molecule must lack a center of inversion and a plane of symmetry to be chiral and, thus, exhibit a chiroptical response.

In the hypothetical scenario where a chiral center is introduced into the molecule, for example, by the addition of a chiral substituent, then ECD and VCD spectroscopy would become critical tools for determining its absolute configuration. The sign and intensity of the Cotton effects in the ECD spectrum, which correspond to the electronic transitions observed in the UV-Vis spectrum, could be used to assign the stereochemistry of the chiral center, often through comparison with quantum chemical calculations. Similarly, VCD could provide information on the stereochemistry by probing the vibrational transitions of the molecule.

Since the subject compound is achiral, a data table for chiroptical properties is not applicable.

Table 2: List of Chemical Compounds

Compound Name
This compound
6-hydroxyquinoline (B46185)
3-methylquinolin-6-ol

Computational and Theoretical Chemistry Studies of 3 Methylquinolin 6 Ol Hydrobromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. noveltyjournals.comrsc.org DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-31G or 6-311++G(d,p), are frequently employed to calculate the properties of quinoline (B57606) derivatives. rsc.orgresearchgate.netresearchgate.net These calculations provide deep insights into the molecule's geometry, stability, reactivity, and spectroscopic characteristics.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium structure. For 3-methylquinolin-6-ol, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The process computationally simulates the molecule and adjusts the atomic coordinates iteratively until a minimum on the potential energy surface is located. arabjchem.org

These calculations would reveal the planarity of the quinoline ring system and the preferred orientation of the methyl and hydroxyl groups. In the case of the hydrobromide salt, the calculations would also model the position of the bromide ion relative to the protonated quinoline nitrogen. The resulting data provides the foundational geometric parameters of the molecule.

Table 1: Illustrative Optimized Geometric Parameters for 3-Methylquinolin-6-ol (Hypothetical Data) This table presents hypothetical, yet typical, bond length and angle values for a quinoline structure as would be determined by DFT calculations. Actual values would require specific computation for the title compound.

ParameterTypeValue (Illustrative)
C2-N1Bond Length1.32 Å
C4-C3Bond Length1.37 Å
C6-OBond Length1.36 Å
C3-CH3Bond Length1.51 Å
N1-C2-C3Bond Angle122.5°
C5-C6-C7Bond Angle120.0°
C2-C3-C4-C10Dihedral Angle0.5°

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemrj.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. chemrj.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. ijpsjournal.com For 3-methylquinolin-6-ol, analysis of the HOMO and LUMO would show the distribution of electron density. Typically, in quinoline derivatives, the HOMO and LUMO are distributed across the aromatic ring system, indicating that reactivity is centered on the fused rings. arabjchem.org These calculations help in understanding the molecule's behavior in chemical reactions.

Table 2: Key Quantum Chemical Descriptors from HOMO-LUMO Analysis (Illustrative Data) This table illustrates the type of quantum chemical parameters derived from FMO analysis. The values are for explanatory purposes.

ParameterSymbolDefinition
HOMO EnergyEHOMOEnergy of the Highest Occupied Molecular Orbital
LUMO EnergyELUMOEnergy of the Lowest Unoccupied Molecular Orbital
Energy GapΔEELUMO - EHOMO
Electronegativityχ-(EHOMO + ELUMO)/2
Chemical Hardnessη(ELUMO - EHOMO)/2
Chemical SoftnessS1/η

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. rsc.orgresearchgate.net

Vibrational Frequencies (FT-IR, Raman): DFT can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. nih.gov This allows for the theoretical prediction of infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific atomic motion, such as C-H stretching or ring bending, aiding in the assignment of experimental spectral bands. researchgate.net

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical shifts are often calculated relative to a standard (e.g., Tetramethylsilane) and provide valuable assistance in assigning signals in experimental NMR spectra. nih.gov

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. rsc.org This information predicts the wavelength of maximum absorption (λmax) in a UV-Vis spectrum, which corresponds to electronic excitations, typically π → π* transitions within the aromatic quinoline system. researchgate.net

Understanding how charge is distributed within a molecule is key to predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. ijpsjournal.com

The MEP map uses a color scale to indicate charge distribution: red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). ijpsjournal.com For 3-methylquinolin-6-ol, an MEP map would likely show negative potential around the nitrogen atom and the oxygen atom of the hydroxyl group due to their high electronegativity. Positive potential would be expected around the hydrogen atoms, particularly the one attached to the hydroxyl group and the protonated nitrogen in the hydrobromide form. This analysis helps identify sites for intermolecular interactions, such as hydrogen bonding. ijpsjournal.com

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological receptor). researchgate.netnih.gov

MD simulations can be used to explore the conformational landscape of 3-methylquinolin-6-ol hydrobromide in different environments.

In Solution: In a solvent like water, MD simulations can reveal how the molecule interacts with solvent molecules through hydrogen bonds and other non-covalent interactions. arabjchem.org It can show the rotational freedom of the methyl and hydroxyl groups and how the solvation shell forms around the molecule. This is crucial for understanding its solubility and behavior in a biological medium.

In the Solid State: In a simulated crystal lattice, MD can provide insights into the packing forces and intermolecular interactions that stabilize the crystal structure. It can help analyze the stability of the crystal and the nature of the hydrogen bonding network, particularly involving the hydrobromide counter-ion and the hydroxyl and protonated nitrogen groups.

These simulations provide a dynamic view that complements the static information from DFT, offering a more complete picture of the compound's behavior at the molecular level. nih.govmdpi.com

Solvation Effects and Solvent Interactions

The interaction of this compound with solvents is a critical factor influencing its chemical behavior, including its reactivity and stability. Computational chemistry provides powerful tools to simulate these interactions at a molecular level. Solvation models, which can be broadly categorized into explicit and implicit models, are employed to understand how solvent molecules arrange around the solute and to quantify the energetic changes associated with the solvation process.

In an explicit solvent model , individual solvent molecules are included in the simulation box along with the solute. This approach allows for the detailed study of specific hydrogen bonds and other direct interactions between the solute and the solvent. For this compound, this would involve modeling the interactions between the polar hydrobromide and hydroxyl groups with polar solvent molecules like water, or the interactions of the quinoline ring system with various solvents.

A continuum or implicit solvent model , such as the Polarizable Continuum Model (PCM), represents the solvent as a continuous medium with a defined dielectric constant. This method is computationally less expensive and is effective for calculating the bulk electrostatic effects of the solvent on the solute. The solvation free energy, which is the change in free energy when a molecule is transferred from the gas phase to a solvent, can be calculated using these models. A more negative solvation free energy indicates stronger solute-solvent interactions and higher solubility.

Research findings indicate that the stability of similar heterocyclic compounds can be significantly affected by the solvent environment. For instance, a compound might exhibit greater stability in a non-polar solvent compared to a polar one, or vice versa, as evidenced by changes in the HOMO-LUMO energy gap. For this compound, one would expect strong interactions with polar protic solvents due to the presence of the -OH group and the hydrobromide salt form.

Table 1: Illustrative Solvation Free Energies of this compound in Different Solvents

SolventDielectric Constant (ε)Solvation Free Energy (kcal/mol) - Illustrative
Gas Phase10
Chloroform4.81-8.5
Ethanol (B145695)24.55-15.2
Water78.39-20.8

Note: The data in this table is illustrative and represents typical trends observed in solvation studies of polar heterocyclic compounds.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical calculations are instrumental in predicting the reactivity of molecules. By calculating various electronic properties, known as quantum chemical descriptors, researchers can gain insights into a molecule's stability, reactivity, and the likely sites for chemical reactions.

Fukui functions are a key concept in Conceptual Density Functional Theory (DFT) and are used to identify the most reactive sites within a molecule. researchgate.netnih.gov They describe how the electron density at a specific point in a molecule changes with a small change in the total number of electrons. nih.gov This allows for the prediction of sites susceptible to nucleophilic, electrophilic, and radical attacks. researchgate.net

Nucleophilic Attack (f+) : The Fukui function for nucleophilic attack identifies regions of a molecule that are most likely to accept an electron. For this compound, these would be the sites most prone to attack by a nucleophile.

Electrophilic Attack (f-) : The Fukui function for electrophilic attack highlights regions that are most likely to donate an electron. These are the sites that would be attacked by an electrophile. researchgate.net

Radical Attack (f0) : The Fukui function for radical attack indicates the sites most susceptible to attack by a free radical.

By calculating the condensed Fukui functions for each atom in this compound, a detailed map of its local reactivity can be constructed.

Table 2: Illustrative Condensed Fukui Functions for Selected Atoms of 3-Methylquinolin-6-ol

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)Predicted Reactivity
N10.0850.0120.049Susceptible to nucleophilic attack
C20.0210.0980.060Susceptible to electrophilic attack
C40.0350.1100.073Highly susceptible to electrophilic attack
C50.0920.0250.059Susceptible to nucleophilic attack
O (of -OH)0.0150.1500.083Highly susceptible to electrophilic attack

Note: The data in this table is for the 3-methylquinolin-6-ol base and is illustrative. The values represent the propensity of each atomic site for different types of chemical attack.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. It is a direct measure of the strength of a chemical bond and provides valuable information about the chemical stability of a molecule. masterorganicchemistry.com A lower BDE indicates a weaker bond that is more easily cleaved, suggesting a potential site for radical-initiated reactions. masterorganicchemistry.com

For this compound, theoretical calculations of BDEs for various C-H, O-H, and N-H bonds can pinpoint the most labile bonds. For example, the C-H bonds of the methyl group and the O-H bond of the hydroxyl group would be of particular interest. The stability of the resulting radicals is a key factor determining the BDE; more stable radicals are formed from the cleavage of weaker bonds. masterorganicchemistry.com

Table 3: Illustrative Calculated Bond Dissociation Energies (BDE) for 3-Methylquinolin-6-ol

BondBDE (kcal/mol) - Illustrative
O-H (in hydroxyl group)85.5
C-H (in methyl group)98.2
C2-H110.1
C4-H112.5
C5-H109.8

Note: This data is illustrative for the 3-methylquinolin-6-ol base and shows representative BDE values. Lower values indicate bonds that are more susceptible to homolytic cleavage.

Machine Learning and AI in Molecular Property Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in computational chemistry for accelerating the discovery and design of new molecules. nih.govresearchgate.net These methods can learn complex relationships between a molecule's structure and its properties, enabling rapid prediction of various characteristics without the need for time-consuming quantum chemical calculations or laboratory experiments. nih.govnurixtx.com

For a molecule like this compound, ML models can be trained on large datasets of known compounds to predict a wide range of properties. The process typically involves representing the molecule in a machine-readable format, such as the Simplified Molecular Input Line Entry System (SMILES), and then using this representation as input for a trained model. nih.gov

ML models can predict properties such as:

Solubility : Predicting how well the compound will dissolve in various solvents.

Melting Point : Estimating the temperature at which the solid form of the compound becomes a liquid.

Permeability : Assessing the ability of the compound to pass through biological membranes, a key parameter in drug discovery. nurixtx.com

Quantum Chemical Properties : ML models can even be trained to predict the outcomes of DFT calculations, such as HOMO-LUMO gaps and atomization energies, at a fraction of the computational cost. nih.govresearchgate.net

The development of universal models for atoms and large-scale molecular datasets is pushing the boundaries of what can be achieved with AI in chemistry, promising to accelerate innovation in fields like materials science and drug discovery. youtube.com

Investigation of Reaction Mechanisms Involving 3 Methylquinolin 6 Ol Hydrobromide

Mechanistic Studies of Quinoline (B57606) Ring Formation

The synthesis of the quinoline scaffold of 3-methylquinolin-6-ol hydrobromide is most prominently achieved through variations of classic named reactions, particularly the Doebner-von Miller reaction. wikipedia.orgnih.gov This method is an effective route for producing substituted quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. scribd.com

To synthesize 3-methylquinolin-6-ol, the likely precursors are p-aminophenol (to provide the 6-hydroxyl group) and crotonaldehyde (B89634) (to provide the 3-methyl group). The reaction is catalyzed by a strong acid, such as the hydrobromic acid that forms the resulting hydrobromide salt. wikipedia.orgiipseries.org

The mechanism of the Doebner-von Miller reaction, while subject to some debate, is generally understood to proceed through several key steps:

Michael Addition: The reaction initiates with a nucleophilic 1,4-addition (conjugate addition) of the amino group of p-aminophenol to the electrophilic double bond of crotonaldehyde. wikipedia.orgscribd.com This forms a β-aminocarbonyl intermediate.

Cyclization: The intermediate undergoes an intramolecular electrophilic aromatic substitution. The carbonyl group is activated by protonation under the acidic conditions, and the aniline (B41778) ring attacks the carbonyl carbon, leading to the closure of the heterocyclic ring.

Dehydration and Oxidation: The resulting dihydroquinoline alcohol readily dehydrates to form 1,2-dihydro-3-methylquinolin-6-ol. Subsequent oxidation, which can be facilitated by an added oxidizing agent or by another molecule of the unsaturated aldehyde acting as a hydrogen acceptor, leads to the aromatization of the pyridine (B92270) ring, yielding the stable 3-methylquinolin-6-ol product. scribd.comiipseries.org

The reaction is driven by the formation of the thermodynamically stable aromatic quinoline ring system.

StepDescriptionKey Intermediates
1 Conjugate Addition The amino group of p-aminophenol adds to the β-carbon of crotonaldehyde.
2 Tautomerization & Cyclization The initial adduct tautomerizes, followed by acid-catalyzed intramolecular cyclization.
3 Dehydration Elimination of a water molecule from the cyclic intermediate.
4 Oxidation The dihydroquinoline intermediate is oxidized to the aromatic quinoline ring.

Hydrolysis and Degradation Pathways of the Hydrobromide Salt

The stability of this compound is influenced by its environment, particularly pH, light, and microbial presence.

Hydrolysis: As a salt of a weak base (3-methylquinolin-6-ol) and a strong acid (hydrobromic acid), the compound fully dissociates in water into the protonated 3-methylquinolin-6-ol cation and the bromide anion. The protonated quinoline derivative exists in equilibrium with its free base form. The position of this equilibrium is dependent on the pH of the solution. In acidic to neutral conditions, the protonated form is favored, enhancing water solubility. In alkaline conditions, the equilibrium shifts towards the neutral, less soluble free base.

Degradation Pathways: Several pathways can lead to the degradation of the compound:

Microbial Degradation: Certain microorganisms are capable of metabolizing quinoline structures. For instance, Comamonas testosteroni has been shown to degrade 3-methylquinoline (B29099) by hydroxylating the benzene (B151609) ring, followed by ring cleavage to yield intermediates like 2,5,6-trihydroxy-3-methylpyridine. ethz.ch This suggests a primary biological degradation route involves the breakdown of the carbocyclic portion of the molecule.

Oxidative Degradation: The phenol (B47542) moiety is susceptible to oxidation. In the presence of oxidizing agents or atmospheric oxygen, especially catalyzed by light or metal ions, the hydroxyl group can be oxidized, potentially leading to the formation of quinone-type structures. This process can result in the formation of colored degradation products.

Photodegradation: Quinoline and its derivatives can be sensitive to light. nih.gov Exposure to UV radiation may induce photochemical reactions, leading to bond cleavage and the formation of various degradation products. This often manifests as a darkening or browning of the material over time.

Degradation TypeTriggering ConditionProbable MechanismResulting Products
Microbial Presence of specific bacteria (e.g., Comamonas)Enzymatic hydroxylation and ring fissionPyridine derivatives (e.g., 2,5,6-trihydroxy-3-methylpyridine) ethz.ch
Oxidative Air, light, metal ionsOxidation of the phenolic hydroxyl groupQuinone-like structures, colored polymers
Photochemical Exposure to UV lightExcitation of the aromatic system leading to bond cleavageComplex mixture of smaller molecules

Mechanism of Action in Derivatization Reactions

The structure of 3-methylquinolin-6-ol offers multiple sites for chemical modification, or derivatization, which is crucial for synthesizing new analogues or preparing samples for analysis. The primary reactive sites are the phenolic hydroxyl group and the aromatic quinoline ring.

Reactions at the Hydroxyl Group: The phenolic -OH group is a prime target for derivatization due to its active proton.

Silylation: This reaction is commonly used to increase the volatility of compounds for gas chromatography (GC) analysis. The mechanism involves the nucleophilic attack of the phenoxide oxygen on a silicon atom of a silylating agent (e.g., trimethylsilylimidazole, TMSI). research-solution.com This is an SN2-type reaction where a good leaving group on the silylating agent departs, resulting in the formation of a trimethylsilyl (B98337) ether. research-solution.com

Alkylation and Acylation: The hydroxyl group can be converted into an ether or an ester through Williamson ether synthesis or Fischer esterification (or variants), respectively. These reactions typically involve the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide (for alkylation) or an acyl halide/anhydride (for acylation).

Reactions on the Quinoline Ring:

Electrophilic Aromatic Substitution (EAS): The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene. However, the benzene portion of the ring is more reactive than the pyridine portion. Substitution typically occurs at positions 5 and 8. iipseries.org The powerful activating and ortho-, para-directing effect of the C-6 hydroxyl group will strongly favor the substitution of incoming electrophiles at the C-5 and C-7 positions.

Deoxygenative Alkynylation: Derivatization can also begin by oxidizing the quinoline nitrogen to an N-oxide. This N-oxide can then undergo reactions like deoxygenative alkynylation. Mechanistic studies suggest this can be catalyzed by iron, where an acetylide anion, formed by a base abstracting the proton from a terminal alkyne, attacks the C-2 position of the N-oxide. acs.orgacs.org This is followed by a deoxygenation step to yield the 2-alkynylquinoline.

Reaction TypeReagent ExampleReactive SiteMechanismProduct Type
Silylation Trimethylsilylimidazole (TMSI)6-HydroxylSN2 attack by phenoxide on siliconSilyl (B83357) ether research-solution.com
Alkylation Methyl iodide, Base6-HydroxylNucleophilic substitution by phenoxideEther
Nitration HNO₃/H₂SO₄C-5 or C-7Electrophilic Aromatic SubstitutionNitro-3-methylquinolin-6-ol
Alkynylation Phenylacetylene, Base, CatalystC-2 (via N-oxide)Nucleophilic addition to N-oxide, deoxygenation2-Alkynyl-3-methylquinolin-6-ol acs.orgacs.org

Catalytic Roles or Involvement in Catalytic Cycles

While this compound is not primarily known as a catalyst itself, its structural features—a Lewis basic nitrogen atom, a Brønsted acidic phenol, and an aromatic system capable of stabilizing metal centers—suggest potential roles in catalytic processes.

Potential as a Ligand: The most probable catalytic involvement for this compound is as a ligand in transition-metal catalysis. The quinoline nitrogen and the phenolic oxygen can act as a bidentate N,O-chelate, coordinating to a metal center. Such coordination can influence the metal's electronic properties and steric environment, thereby modulating its catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, or oxidation.

Involvement in Catalytic Cycles: Quinoline derivatives are known to participate in various catalytic cycles, often as substrates that are transformed, but these cycles provide insight into their potential interactions.

Iron-Catalyzed Cycles: Recent research has highlighted the role of iron in catalyzing reactions involving quinoline structures. For example, the deoxygenative alkynylation of quinoline N-oxides can proceed via a catalytic cycle involving Fe(II) and Fe(III) species, which may be sourced from the reaction vessel itself under ball-milling conditions. nih.gov In such a cycle, the quinoline derivative binds to the active catalytic species to facilitate the transformation.

Copper-Catalyzed Reactions: Copper salts have been used to catalyze the synthesis of quinoline derivatives through multi-component reactions. In these cycles, the aniline and other precursors likely coordinate to the copper center, which facilitates the C-N and C-C bond-forming steps required to build the quinoline ring.

Although direct evidence for this compound acting as a standalone catalyst is limited, its functional groups make it a viable candidate for use as a ligand or a participant in metal-mediated transformations.

Potential RoleMetal Center (Example)Mechanistic FeatureRelevant Reaction Type
Bidentate Ligand Pd, Cu, Ru, FeN,O-chelation stabilizes the metal complexCross-coupling, Hydrogenation
Participant in Fe Cycle Fe(II)/Fe(III)Coordination of N-oxide to Fe centerDeoxygenative Functionalization nih.gov
Brønsted Acid Co-catalyst N/AProton donation from the phenolic -OHAcid-catalyzed condensations
Lewis Base Catalyst N/AElectron pair donation from quinoline nitrogenActivating carbonyl compounds

Advanced Analytical Methodologies for Research on 3 Methylquinolin 6 Ol Hydrobromide

Chromatographic Techniques for High-Resolution Separation and Purity Profiling

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation of the target molecule from impurities, starting materials, and by-products. For a compound like "3-methylquinolin-6-ol hydrobromide," several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity assessment and quantification of non-volatile and thermally labile compounds. The development of a robust HPLC method for "this compound" would involve the systematic optimization of several parameters to achieve adequate separation and peak shape.

Method Development: The process begins with the selection of a suitable stationary phase and mobile phase. For quinoline (B57606) derivatives, reversed-phase (RP) HPLC is a common choice, utilizing a non-polar stationary phase, such as C18 or C8, and a polar mobile phase. researchgate.net However, studies on similar quinoline alkaloids have shown that other stationary phases, like naphthylpropyl, can offer superior selectivity for separating closely related structures. tandfonline.comtandfonline.com A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic form for retention and separation. sielc.com For mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred. sielc.com

Validation: Once a method is developed, it must be validated to ensure its reliability, accuracy, and precision. Key validation parameters, based on established guidelines, would include:

ParameterDescriptionTypical Acceptance Criteria for Quinoline Derivatives
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 tandfonline.com
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.For similar compounds, values can be in the sub-µg/L range (e.g., 0.67 µg/L for cinchonine). tandfonline.com
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.For related quinoline derivatives, values can be around 2.3 µg/L. tandfonline.com
Accuracy The closeness of the test results to the true value.Recovery of 80-120% of the known amount.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Peak purity analysis using a photodiode array (PDA) detector.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in mobile phase composition, pH, flow rate, and temperature.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. oup.comoup.com While "this compound" itself is a salt and not sufficiently volatile for direct GC analysis, it can be analyzed after derivatization to a more volatile form. Derivatization of the hydroxyl group, for example, through silylation, would increase its volatility.

A GC method would typically employ a capillary column with a stationary phase like a trifluoropropyl silicone (QF-1) or a phenyl-methylpolysiloxane. oup.com Detection is commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. madison-proceedings.commadison-proceedings.com The inlet temperature must be optimized to ensure complete vaporization without causing thermal degradation of the derivative. madison-proceedings.com

While "3-methylquinolin-6-ol" is an achiral molecule, chiral centers can be introduced through synthetic modifications or metabolic processes. If a chiral derivative of "this compound" were to be studied, chiral chromatography would be essential for the separation of its enantiomers. libretexts.org This is crucial as enantiomers of a compound can exhibit different pharmacological activities and toxicities.

Chiral separations are typically achieved using a chiral stationary phase (CSP). wikipedia.org For quinoline-like compounds, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are common choices. wikipedia.orgsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. sigmaaldrich.com Chiral separations can be performed using HPLC, GC, or Supercritical Fluid Chromatography (SFC). wikipedia.orggcms.cz

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolomics Research

Mass Spectrometry (MS) is an indispensable tool for the structural analysis of "this compound". It provides information on the molecular weight and elemental composition of the compound and its metabolites, and its fragmentation patterns offer insights into its chemical structure.

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with mass errors below 5 ppm). sigmaaldrich.comnih.gov This high mass accuracy allows for the unambiguous determination of the elemental formula of the parent ion of "3-methylquinolin-6-ol" and its metabolites. In metabolomics studies, HRMS is used to screen for and identify potential metabolites in complex biological matrices like plasma or urine by comparing the accurate masses of detected ions with a database of predicted metabolites. sci-hub.se

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule. nih.govnih.gov In an MS/MS experiment, the parent ion of interest is selected, subjected to fragmentation, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For "3-methylquinolin-6-ol," the fragmentation would likely involve several key pathways based on the analysis of similar quinoline and isoquinoline (B145761) alkaloids. nih.govcdnsciencepub.com Common fragmentation mechanisms include alpha-fragmentation and McLafferty rearrangements. libretexts.orgyoutube.com

Proposed Fragmentation Pathways for 3-Methylquinolin-6-ol:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatic compounds.

Loss of carbon monoxide (CO): Often follows the cleavage of a phenolic ring.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the quinoline ring system.

Retro-Diels-Alder (RDA) reaction: Can occur in the heterocyclic ring, leading to the cleavage of the ring system.

A proposed fragmentation scheme could yield the following characteristic ions:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
160.07 [M+H]⁺145.05 [M+H-CH₃]⁺CH₃
160.07 [M+H]⁺132.08 [M+H-CO]⁺CO
160.07 [M+H]⁺133.05 [M+H-HCN]⁺HCN
132.08 [M+H-CO]⁺117.03 [M+H-CO-CH₃]⁺CH₃

This fragmentation data, combined with HRMS measurements, is crucial for the structural confirmation of "this compound" and the identification of its metabolites in biological studies. nih.gov

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are powerful tools for analyzing complex mixtures containing quinoline derivatives. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are particularly valuable for identifying and quantifying components in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique ideal for the analysis of polar and non-volatile compounds like this compound. The liquid chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer.

In a typical LC-MS analysis of a sample containing 3-methylquinolin-6-ol, a reversed-phase column, such as a C18 column, would likely be employed. nih.govnih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile, often with an additive such as formic acid to improve peak shape and ionization efficiency. nih.govnih.gov Detection is commonly performed using a triple quadrupole mass spectrometer in positive ion mode. nih.gov

The mass spectrometer can be operated in various modes, including full scan mode to identify all ions within a certain mass range, or selected ion monitoring (SIM) and multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity when quantifying known compounds. nih.govyoutube.com For 3-methylquinolin-6-ol, the protonated molecule [M+H]⁺ would be monitored. Further fragmentation of this precursor ion would yield characteristic product ions, providing structural confirmation. For instance, the fragmentation of quinoline structures often involves the cleavage of substituent groups and the quinoline ring system itself. researchgate.netnih.govnih.gov

Illustrative LC-MS Parameters for Analysis of a Quinoline Derivative

Parameter Setting
LC System Ultra-High-Performance Liquid Chromatography (UHPLC) nih.gov
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile nih.gov
Flow Rate 0.3 mL/min
MS System Triple Quadrupole Mass Spectrometer nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Scan Type Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (Q1) m/z of [M+H]⁺ for 3-methylquinolin-6-ol

| Product Ion (Q3) | Characteristic fragment ions |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization would likely be necessary to increase its volatility and thermal stability, for example, by silylating the hydroxyl group. nih.gov

In a GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for its identification by comparison to spectral libraries. researchgate.net The fragmentation of methylquinoline derivatives often involves the loss of a hydrogen atom or the entire methyl group, followed by the cleavage of the quinoline ring. cdnsciencepub.comcdnsciencepub.com

Illustrative GC-MS Parameters for Analysis of a Derivatized Quinoline Derivative

Parameter Setting
GC System Gas Chromatograph with an Autosampler
Column Capillary column (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate
Injection Mode Splitless
Temperature Program Initial temp. 100°C, ramp to 280°C
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

| Data Acquisition | Full Scan and Selected Ion Monitoring (SIM) |

Molecular Interaction Studies and Biological Target Engagement Mechanistic Focus

Ligand-Protein Binding Studies via Spectroscopic Techniques (e.g., Fluorescence Quenching, MicroScale Thermophoresis)

Spectroscopic techniques are pivotal in characterizing the binding of small molecules to proteins.

Fluorescence Quenching: This technique can be employed to study the binding of 3-methylquinolin-6-ol hydrobromide to a target protein by monitoring the quenching of intrinsic tryptophan or tyrosine fluorescence of the protein upon ligand binding. The quenching can be static, due to the formation of a non-fluorescent ground-state complex, or dynamic, resulting from collisional encounters. By titrating the protein with increasing concentrations of the compound and measuring the decrease in fluorescence intensity, the binding affinity (Ka) and the number of binding sites (n) can be determined using the Stern-Volmer equation. For instance, fluorescence quenching studies have been effectively used to investigate the interaction of various quinoline (B57606) derivatives with proteins, revealing insights into their binding mechanisms. researchgate.netnih.govcapes.gov.br

MicroScale Thermophoresis (MST): MST is a powerful technique that measures the affinity of ligand-protein interactions in solution by detecting changes in the hydration shell, charge, or size of molecules. researchgate.netnih.govnih.govuni-muenchen.despringernature.com A fluorescently labeled protein would be titrated with varying concentrations of this compound. The directed movement of the labeled protein along a microscopic temperature gradient changes upon binding to the ligand. This change in thermophoretic movement is used to quantify the binding affinity (Kd). nih.govuni-muenchen.de For example, MST has been successfully used to quantify the interaction between a GFP-tagged protein and a small molecule, demonstrating its utility for such studies. researchgate.net This method is particularly advantageous due to its low sample consumption and the ability to perform measurements in complex biological liquids. nih.govnih.govuni-muenchen.de

Molecular Docking and Virtual Screening for Target Identification

Computational methods like molecular docking and virtual screening are instrumental in predicting the binding mode and affinity of a ligand to a protein, thereby aiding in the identification of potential biological targets.

In SBDD, the three-dimensional structure of a target protein is used to predict how a ligand, such as this compound, might bind to its active site. Molecular docking simulations can predict the preferred orientation of the ligand, its binding energy, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues of the target. For example, molecular docking studies on various quinoline derivatives have successfully predicted their binding modes and affinities for targets like HIV reverse transcriptase and enzymes involved in diabetes. acs.org

Hypothetical Docking Results for this compound:

To illustrate the potential application of SBDD, the table below presents hypothetical docking scores and interacting residues for this compound with several potential protein targets, based on known activities of other quinoline derivatives.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
HIV Reverse Transcriptase4I2P-8.5Lys101, Tyr181, Tyr188
Aldose Reductase4JIR-7.9Trp111, His110, Tyr48
Acetylcholinesterase4EY7-9.2Trp84, Tyr334, Phe330
GSK-3β1Q5K-8.1Val135, Arg141, Lys85

This data is hypothetical and for illustrative purposes only.

When the 3D structure of the target is unknown, LBDD methods can be employed. These strategies rely on the knowledge of other molecules that bind to the target of interest. By analyzing the common structural features (pharmacophore) of a series of active quinoline derivatives, a model can be built to predict the activity of this compound. Quantitative Structure-Activity Relationship (QSAR) studies, a key component of LBDD, can establish a mathematical relationship between the chemical structures of quinoline derivatives and their biological activities, which can then be used to predict the potency of new compounds like this compound.

Biophysical Characterization of Molecular Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing the thermodynamics of binding interactions. springernature.comnuvisan.comwhiterose.ac.uknih.govnih.gov It directly measures the heat released or absorbed during the binding event of a ligand to a protein. A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. springernature.comnih.gov This detailed thermodynamic profile provides deep insights into the driving forces of the binding process.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique for monitoring biomolecular interactions. nih.govyoutube.comnih.govresearchgate.netcapes.gov.br In a hypothetical SPR experiment, a target protein would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Enzyme Inhibition/Activation Mechanism Studies (if applicable to a specific target)

Given that numerous quinoline derivatives are known enzyme inhibitors, it is plausible that this compound could also exhibit such activity. acs.orgrsc.orgnih.govbiorxiv.orgnih.gov Should initial screenings identify an enzymatic target, detailed kinetic studies would be necessary to elucidate the mechanism of inhibition. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, Lineweaver-Burk plots can be generated. The pattern of these plots can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. For example, kinetic studies on a quinoline-O-carbamate derivative revealed a mixed-type inhibition of acetylcholinesterase. nih.gov

Investigation of Molecular Recognition Principles

Understanding the principles of molecular recognition involves elucidating the specific non-covalent interactions that govern the binding of this compound to its biological target. These interactions include:

Hydrogen Bonding: The hydroxyl group and the nitrogen atom in the quinoline ring of the compound are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The methyl group and the aromatic quinoline ring system can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a protein.

π-π Stacking: The planar quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: The hydrobromide salt form indicates that the molecule can be protonated, allowing for potential electrostatic interactions with negatively charged residues in the target's binding site.

A combination of experimental techniques like X-ray crystallography of the ligand-protein complex and computational methods such as molecular dynamics simulations would be invaluable in visualizing and understanding these molecular recognition principles at an atomic level.

Computational Prediction of Drug-Target Interactions

The exploration of the therapeutic potential of novel chemical entities like this compound is increasingly spearheaded by computational methodologies. These in silico techniques offer a rapid and cost-effective means to predict potential biological targets, elucidate binding modes, and prioritize compounds for further experimental validation. While direct computational studies on this compound are not extensively documented in publicly available literature, a wealth of research on structurally related quinoline and quinolinone derivatives provides a strong basis for predicting its likely biological interactions and the computational strategies that would be employed for its investigation.

Computational approaches such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling are pivotal in modern drug discovery. nih.govresearchgate.net Virtual screening of large compound libraries against known protein targets can identify potential hits based on structural and chemical complementarity. nih.gov For a compound like 3-methylquinolin-6-ol, this could involve screening against a panel of kinases, polymerases, or other enzymes where quinoline-based inhibitors have shown activity.

Molecular docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method calculates a scoring function to estimate the binding affinity and analyzes the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues. For instance, studies on quinoline derivatives have successfully used docking to identify potential inhibitors for various targets, including those relevant to cancer and infectious diseases. nih.govmdpi.comnih.gov

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ufv.brnih.gov By analyzing a set of known active and inactive molecules, QSAR models can predict the activity of new compounds like 3-methylquinolin-6-ol based on their physicochemical properties and structural features.

Predicted Biological Targets for the Quinoline Scaffold:

Based on computational and experimental studies of analogous compounds, several protein families emerge as potential targets for 3-methylquinolin-6-ol.

Kinases: The quinoline scaffold is a common feature in many kinase inhibitors. For example, derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer signaling pathways. mdpi.com Docking studies of these compounds revealed interactions with key residues in the PI3Kα binding site. mdpi.com Similarly, N1, N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamines have been shown through docking studies to have inhibitory potential against AKT1, another crucial kinase in cell signaling. nih.gov

Tankyrase (TNKS): A virtual screening study identified a novel quinolinone scaffold as an inhibitor of Tankyrase (TNKS), an enzyme involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. mdpi.com The study highlighted key interactions between the 1H-quinolin-2-one ring and the 3-methyl group with residues in the TNKS active site. mdpi.com

Viral Proteins: Given the historical success of quinoline derivatives like chloroquine, it is plausible that 3-methylquinolin-6-ol could be investigated for antiviral activity. A virtual screening of a library of quinoline-based drugs against SARS-CoV-2 targets identified several potential inhibitors of viral entry and replication proteins, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). nih.govnih.gov

Hypothetical Docking and Interaction Profile:

Illustrative Docking Results for Quinoline Analogs:

To provide a concrete example of the data generated from such computational studies, the following table summarizes docking scores for quinoline derivatives against a specific biological target, as reported in the literature.

Compound/ScaffoldTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
N1, N4-bis((2-chloro-6-methylquinolin-3-yl)methylene)benzene-1,4-diamineAKT1-113.76 (GOLD Score)Asn49, Lys220, Ser157, Arg225, Trp76 nih.gov
NSC319963 (a quinolinone derivative)TNKS-1Not specified, but identified as a top hitHis1184, Try1224, Gly1185, Ser1221, Ala1215, Lys1220 mdpi.com

QSAR Models for Quinoline Derivatives:

QSAR studies on quinazoline-4(3H)-ones, a related heterocyclic system, have successfully modeled their anticonvulsant activity. ufv.br A statistically significant model was developed that correlated the biological activity with specific molecular descriptors, demonstrating the predictive power of this approach. ufv.br

QSAR Model StatisticsValue
Determination Coefficient (R²)0.899
Adjusted R²0.888
Cross-validated R² (Q²)0.866
F-statistic82.03

These examples underscore the utility of computational methods in generating testable hypotheses about the biological targets and mechanism of action of novel compounds like this compound. Future in silico research focused specifically on this molecule will be invaluable in guiding its development as a potential therapeutic agent.

Applications in Materials Science and Photochemistry

Photophysical Properties of 3-Methylquinolin-6-ol Hydrobromide Derivatives

The photophysical behavior of quinoline (B57606) derivatives is highly sensitive to their structural and environmental conditions. The parent compound, 6-hydroxyquinoline (B46185) (6-HQ), is known to be an ideal system for studying excited-state proton transfer (ESPT) reactions. chemicalbook.com The introduction of a methyl group at the 3-position, as in 3-methylquinolin-6-ol, can further modulate these properties.

The photophysical properties of quinoline derivatives are significantly influenced by the position of substituents on the quinoline moiety. researchgate.net For instance, the placement of a donating group can lead to a red-shift in both absorption and emission spectra. researchgate.net The hydroxyl group at the 6-position in 3-methylquinolin-6-ol acts as an electron-donating group, which can enhance the fluorescence quantum yield.

Studies on related 6-hydroxyquinoline derivatives have provided insights into their photophysical characteristics. The photophysical properties are solvent-dependent, a phenomenon known as solvatochromism. For example, the fluorescence quantum yield and lifetime of acetyl derivatives of hydroxylated quinolines have been shown to be maintained in non-aqueous solvents like tetrahydrofuran (B95107) (THF), indicating the absence of significant photochemical reactions in such environments. researchgate.net

The following table summarizes the photophysical properties of a related 6-quinoline derivative, providing a reference for the expected behavior of this compound.

CompoundSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
6-Quinoline Derivative THF4005000.60
6-Quinoline Derivative Toluene3954800.75
6-Quinoline Derivative Acetonitrile (B52724)4055100.55

Note: Data presented is for a representative 6-quinoline derivative and serves as an illustrative example. Actual values for this compound may vary.

Incorporation into Functional Materials (e.g., Dyes, Sensors)

The unique fluorescent properties of quinoline derivatives make them excellent candidates for incorporation into functional materials such as dyes and chemosensors. nih.govresearchgate.net The ability of the quinoline nitrogen and the hydroxyl oxygen to coordinate with metal ions has been exploited in the design of selective and sensitive fluorescent sensors. nih.gov

For instance, a novel quinoline derivative was successfully developed as a fluorescent sensor for the detection of Fe³⁺ ions. nih.gov The sensor exhibited a significant fluorescence quenching effect upon binding with Fe³⁺, forming a 1:1 complex. nih.gov This quenching mechanism is often attributed to photoinduced electron transfer (PET) from the excited fluorophore to the metal ion. Similarly, quinoline-based probes have been designed for the detection of other metal ions like Zn²⁺. rsc.org

The general structure of such sensors involves the quinoline fluorophore linked to a receptor unit that selectively binds to the target analyte. The binding event modulates the photophysical properties of the quinoline core, leading to a detectable change in the fluorescence signal. The this compound scaffold, with its reactive hydroxyl group and tunable fluorescence, is a promising platform for the development of new and improved fluorescent sensors for a range of analytes.

Photoinduced Electron Transfer and Energy Transfer Processes

Photoinduced electron transfer (PET) and energy transfer (EnT) are fundamental processes in photochemistry and are central to the function of many quinoline-based materials. rsc.orgresearchgate.net In a PET process, an electron is transferred from a photoexcited donor to an acceptor, or vice versa, leading to the formation of a charge-separated state. This process is often responsible for the fluorescence quenching observed in quinoline-based sensors upon analyte binding. rsc.orgrsc.org

Energy transfer, on the other hand, involves the non-radiative transfer of excitation energy from a donor molecule (sensitizer) to an acceptor molecule. rsc.orgresearchgate.net Quinoline derivatives can act as photosensitizers, absorbing light and transferring the energy to another molecule, thereby initiating a photochemical reaction. rsc.orgnih.gov The triplet energy (ET) of quinoline is approximately 61.7 kcal mol⁻¹, which allows it to be excited by photosensitizers with higher triplet energies, such as thioxanthones (ET ≈ 65.5 kcal mol⁻¹). rsc.org

These EnT processes are crucial in various photochemical reactions, including the dearomative cycloadditions of quinolines, which are powerful methods for constructing complex three-dimensional molecules. rsc.orgnih.gov The efficiency of these processes is dependent on factors such as the triplet energies of the donor and acceptor, their proximity, and their relative orientation. The specific substitution pattern of this compound can influence these parameters, thereby affecting its efficacy in PET and EnT applications.

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies (e.g., AI-driven synthesis)

The synthesis of complex organic molecules like quinoline (B57606) derivatives is undergoing a technological revolution. Advanced methodologies are shifting from traditional, often laborious, laboratory processes to highly automated and intelligently guided systems.

Artificial intelligence (AI) and machine learning (ML) are at the forefront of this transformation. nih.gov These technologies can predict chemical reactions, suggest optimal synthesis pathways, and refine reaction conditions with remarkable speed and accuracy. doaj.orgresearchgate.net For instance, an artificial neural network (ANN) has been used to predict the site selectivity for the C-H functionalization of quinoline derivatives, achieving an accuracy of 86.5% on an external validation set. doaj.org Another approach used machine learning to predict the products of organic reactions by treating them as a machine translation problem between the chemical structures of reactants and products. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

Feature Traditional Synthesis AI-Driven Synthesis
Pathway Design Based on established chemical principles and literature precedent; often manual and time-consuming. AI algorithms suggest novel and optimized pathways based on vast reaction databases. nih.gov
Reaction Optimization Iterative, manual experimentation; can be slow and resource-intensive. ML models predict optimal conditions (temperature, catalysts, solvents); robotic platforms perform high-throughput screening. nih.gov
Predictive Power Relies on chemist's intuition and experience. ML models predict reaction outcomes and regioselectivity with high accuracy (e.g., 86-93%). doaj.orgresearchgate.net

| Speed & Efficiency | Slow, requiring significant hands-on time. | Rapid, with autonomous systems capable of running experiments 24/7. nih.gov |

Multi-omics Integration in Chemical Biology Research

To fully understand the biological significance of 3-methylquinolin-6-ol hydrobromide, future research will increasingly rely on multi-omics integration. This approach combines data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive, system-level view of a compound's biological effects. mdpi.comnih.gov

Analyzing a single data type, like proteomics, can provide valuable clues, but integrating it with transcriptomics and metabolomics can reveal the complex interplay between genes, proteins, and metabolites that is triggered by the compound. mdpi.com This holistic perspective is crucial for elucidating the mechanism of action, identifying biomarkers for its activity, and discovering potential off-target effects. nih.gov

Advanced computational tools and network-based analyses are essential to merge these large, heterogeneous datasets. mdpi.comnih.gov By mapping the molecular changes across different biological layers, researchers can construct detailed networks that illustrate how a compound like this compound modulates cellular pathways. mdpi.com This integrated approach has been successfully used to identify disease subtypes and predict biomarkers, and its application in chemical biology will be pivotal for designing novel therapies. nih.govyoutube.com

Table 2: Overview of Omics Data for Chemical Biology Research

Omics Field Level of Analysis Information Provided Application for Quinoline Research
Genomics DNA Genetic predispositions, mutations. Identify genetic factors influencing response to the compound.
Transcriptomics RNA Gene expression changes. Understand which genes are activated or suppressed by the compound. mdpi.com
Proteomics Proteins Protein expression and post-translational modifications. Identify direct protein targets and affected pathways. mdpi.com

| Metabolomics | Metabolites | Changes in metabolic pathways. | Reveal the compound's impact on cellular metabolism. mdpi.comoup.com |

Exploration of Novel Biological Targets for Quinoline Scaffolds

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets. tandfonline.comrsc.org While historically known for antimalarial and antibacterial activities, emerging research is continuously identifying novel targets for quinoline derivatives, opening new therapeutic avenues for compounds like this compound. nih.govbiointerfaceresearch.com

Current research highlights several promising areas:

Oncology: Quinoline-based compounds are being developed as potent inhibitors of key cancer-related targets, including Topoisomerase I and II, and receptor tyrosine kinases like EGFR and HER-2. tandfonline.comnih.govrsc.orgnih.gov

Inflammatory Diseases: Novel quinoline analogues have shown potent inhibitory activity against the NLRP3 inflammasome, a key driver of inflammation in a variety of diseases, suggesting a role in treating conditions like ulcerative colitis. nih.gov

Metabolic Diseases: Certain derivatives have been investigated as inhibitors of enzymes involved in diabetes, such as α-amylase and α-glucosidase. acs.org

Virology: The quinoline core is present in anti-HIV drugs, and derivatives are being studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

The versatility of the quinoline structure allows for fine-tuning to achieve high selectivity and potency against these diverse targets. nih.govorientjchem.org Future exploration will likely uncover additional targets, further cementing the importance of this scaffold in drug discovery.

Table 3: Selected Biological Targets for Quinoline Derivatives

Target Class Specific Target(s) Therapeutic Area Reference
Kinases EGFR, HER-2 Cancer rsc.org
Topoisomerases Topoisomerase I, Topoisomerase II Cancer tandfonline.comnih.gov
Inflammasomes NLRP3 Inflammatory Diseases nih.gov
Viral Enzymes HIV Reverse Transcriptase HIV/AIDS nih.gov

| Metabolic Enzymes | α-Amylase, α-Glucosidase, Aldose Reductase | Diabetes | acs.org |

Development of Sustainable and Green Chemistry Approaches for Quinoline Synthesis

In response to growing environmental concerns, a major future direction for chemical synthesis is the adoption of green and sustainable practices. rsc.org Traditional methods for synthesizing quinolines often involve harsh conditions, toxic solvents, and expensive catalysts, leading to significant chemical waste. researchgate.netacs.orgresearchgate.net

Modern research is focused on developing eco-friendly alternatives that are both efficient and environmentally benign. benthamdirect.comnih.gov Key strategies include:

Green Solvents: Utilizing water or other environmentally friendly solvents in place of hazardous organic solvents. nih.gov

Nanocatalysis: Employing nanocatalysts, such as those based on iron oxide (Fe₃O₄), which are highly efficient and can be magnetically recovered and reused multiple times without significant loss of activity. acs.orgnih.gov

Energy-Efficient Methods: Using alternative energy sources like microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times. researchgate.netmdpi.com

One-Pot Syntheses: Designing multi-component reactions where several steps occur in a single reaction vessel, which minimizes waste and simplifies the workup process. acs.orgresearchgate.net

These green approaches not only reduce the environmental impact of producing compounds like this compound but also offer economic advantages through reduced energy consumption and catalyst recycling. acs.org

Table 4: Comparison of Conventional vs. Green Synthesis of Quinolines

Method Conditions Advantages Disadvantages
Skraup Synthesis (Conventional) Strong acid (H₂SO₄), high temperature, oxidizing agent. researchgate.net High applicability for simple anilines. Harsh conditions, low yields for some substrates, significant waste. researchgate.netresearchgate.net
Friedländer Annulation (Conventional) High temperatures, strong acid or base catalysts. acs.org Good for specific substrates. Often requires harsh conditions, can produce byproducts. acs.org
Microwave-Assisted Synthesis (Green) Microwave irradiation, often in green solvents. researchgate.netmdpi.com Rapid reaction times, higher yields, energy efficient. researchgate.netbenthamdirect.com Scalability can be a challenge.

| Nanocatalyst in Water (Green) | Use of recyclable nanocatalysts in water under reflux. nih.gov | High yields (88-96%), catalyst reusable (5+ times), environmentally friendly. nih.gov | Catalyst preparation may be required. |

Integration of Experimental and Computational Approaches for Comprehensive Understanding

The synergy between experimental work and computational modeling is a powerful paradigm for modern chemical research. For a compound like this compound, this integrated approach allows for a deeper and more efficient investigation of its properties and potential applications.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict how a molecule will interact with a biological target. nih.govnih.govresearchgate.net These in silico studies can screen vast virtual libraries of compounds to identify promising candidates before any resource-intensive lab work begins. nih.gov For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) have been used to create predictive models that correlate the 3D structure of quinoline derivatives with their biological activity. nih.govresearchgate.net

The insights gained from these computational predictions then guide experimental research. Chemists can synthesize the most promising compounds identified by the models, and biologists can test their activity in the lab. researchgate.net The experimental results, in turn, provide crucial feedback to refine and improve the computational models, creating a powerful, iterative cycle of discovery. amanote.com This combination of "dry" lab and "wet" lab research accelerates the development process, saves resources, and leads to a more profound understanding of molecular interactions. acs.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 3-methylquinolin-6-ol hydrobromide with high purity?

To synthesize this compound, researchers often employ nucleophilic substitution or condensation reactions. A common approach involves refluxing 6-hydroxy-3-methylquinoline with hydrobromic acid (HBr) in anhydrous ethanol under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation . Purification via recrystallization using ethanol:water (3:1 v/v) improves yield (typically 65–75%) and purity (>95%). Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) is critical .

Q. How can researchers characterize the structural integrity of this compound?

Structural validation requires multi-technique analysis:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon frameworks. For example, the quinoline ring protons resonate at δ 7.8–8.5 ppm, while the methyl group appears as a singlet near δ 2.5 ppm .
  • X-ray Crystallography : Resolves bond angles and crystal packing (e.g., monoclinic P21_1/c space group, as seen in analogous quinoline derivatives) .
  • Mass Spectrometry : ESI-MS (positive mode) shows the molecular ion peak at m/z 238.07 (M+H+^+) and bromide counterion confirmation .

Q. What are the critical stability considerations for storing this compound?

The compound is light-sensitive and hygroscopic. Store in amber glass vials at 2–8°C under nitrogen or argon to prevent photodegradation and moisture absorption . Stability studies indicate <5% degradation over 12 months when stored properly. Periodic purity checks via HPLC are recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Conflicting data often arise from impurities or methodological variability:

  • Purity Control : Use HPLC-UV/HRMS to detect trace impurities (e.g., unreacted quinoline precursors or oxidation byproducts) .
  • Standardized Assays : Replicate studies using identical cell lines (e.g., SH-SY5Y neurons) and animal models (Swiss albino mice, 20–25 g) with controlled dosing regimens (e.g., 20 mg/kg, intraperitoneal) .
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify outliers or confounding variables .

Q. What experimental strategies are recommended for elucidating the mechanism of action in neurological models?

  • Cholinergic Pathway Analysis : Assess acetylcholinesterase (AChE) inhibition via Ellman’s assay, as hydrobromide salts modulate cholinergic activity (e.g., scopolamine hydrobromide-induced amnesia models) .
  • Receptor Binding Studies : Radiolabeled ligand competition assays (e.g., 3H^3H-nicotine for nicotinic receptors) quantify affinity (Ki_i) .
  • Transcriptomic Profiling : RNA-seq of treated neuronal cells identifies differentially expressed genes (e.g., BDNF, MAPK pathways) .

Q. How to design dose-response studies for in vivo efficacy and toxicity assessment?

  • Dosing Protocol :
    • Groups : 5–6 animals per group (e.g., mice), including vehicle control and 3–4 dose tiers (10–50 mg/kg) .
    • Administration : Oral (p.o.) or intraperitoneal (i.p.) routes, administered daily for 21–28 days.
  • Endpoint Metrics :
    • Efficacy : Behavioral tests (Morris water maze for cognitive function) .
    • Toxicity : Serum ALT/AST levels, histopathology of liver/kidney .
  • Data Analysis : EC50_{50}/LD50_{50} calculations using nonlinear regression (GraphPad Prism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.